1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Overview

Description

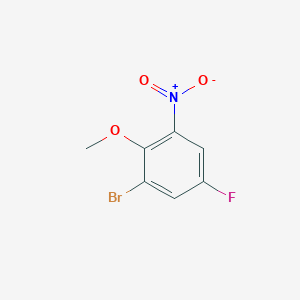

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, featuring bromine, fluorine, methoxy, and nitro functional groups

Preparation Methods

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring, facilitated by the electron-withdrawing effects of the nitro group.

Scientific Research Applications

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its unique functional groups.

Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with specific biological activities.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene depends on the specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which affect the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be compared with other similar compounds, such as:

1-Bromo-3-nitrobenzene: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.

1-Bromo-5-fluoro-2-methyl-3-nitrobenzene:

2-Bromo-4-fluoro-6-nitroanisole: Another related compound with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and make it valuable for various scientific research applications.

Biological Activity

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C₇H₅BrFNO₃. It features a unique combination of bromine, fluorine, methoxy, and nitro functional groups on a benzene ring, which contribute to its diverse biological activities and applications in medicinal chemistry and organic synthesis.

The compound exhibits significant chemical reactivity due to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group under specific conditions. The methoxy group may also undergo oxidation, showcasing the compound's versatility in synthetic chemistry .

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The electron-withdrawing nature of the nitro group and the electron-donating properties of the methoxy group affect its reactivity in both electrophilic and nucleophilic reactions. This compound is believed to modulate enzyme activity through covalent or non-covalent interactions, making it a candidate for drug development .

Biological Activities

This compound has been investigated for various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against human tumor cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

- Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes involved in cancer progression. For example, its structural analogs have demonstrated significant inhibitory effects on thymidylate synthase, a key enzyme in DNA synthesis .

Case Studies and Research Findings

Recent research highlights various aspects of the biological activity of this compound:

- Cytotoxicity Studies : In one study, derivatives of similar compounds were tested against multiple cancer cell lines, showing promising results with IC₅₀ values ranging from 0.62 μM to 30 μM depending on the specific derivative and cell line .

- Mechanism-Based Approaches : Research indicates that compounds related to this compound can disrupt microtubule polymerization at micromolar concentrations, suggesting a mechanism involving tubulin targeting .

- Synthesis of Derivatives : The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications. Its derivatives have been shown to possess enhanced biological activities compared to the parent compound .

Comparative Analysis

To better understand the significance of this compound, it can be compared with structurally similar compounds:

| Compound Name | CAS Number | IC₅₀ (μM) | Activity Type |

|---|---|---|---|

| This compound | 179897-92-8 | TBD | Anticancer |

| 1-Bromo-3-nitrobenzene | TBD | TBD | Anticancer |

| 1-Bromo-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | TBD | TBD | Anticancer |

Properties

IUPAC Name |

1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUJVOPHLHFICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634028 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-92-8 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.